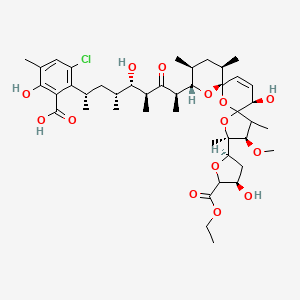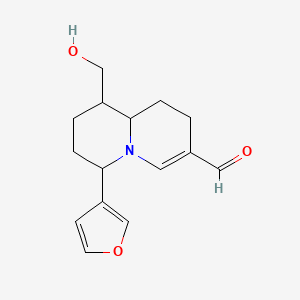![molecular formula C18H16I2N2O2 B12804055 [4-(4-Iodo-benzoyl)-piperazin-1-yl]-(4-iodo-phenyl)-methanone CAS No. 6337-95-7](/img/structure/B12804055.png)
[4-(4-Iodo-benzoyl)-piperazin-1-yl]-(4-iodo-phenyl)-methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(4-Iodo-benzoyl)-piperazin-1-yl]-(4-iodo-phenyl)-methanone is a synthetic organic compound characterized by the presence of two iodine atoms attached to benzoyl and phenyl groups, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Iodo-benzoyl)-piperazin-1-yl]-(4-iodo-phenyl)-methanone typically involves the following steps:
Formation of 4-Iodo-benzoyl Chloride: This can be achieved by reacting 4-iodobenzoic acid with thionyl chloride under reflux conditions.
Nucleophilic Substitution: The 4-iodo-benzoyl chloride is then reacted with piperazine to form 4-(4-iodo-benzoyl)-piperazine.
Coupling Reaction: Finally, the 4-(4-iodo-benzoyl)-piperazine is coupled with 4-iodobenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require a base like potassium carbonate and a polar aprotic solvent such as dimethylformamide.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4-(4-Iodo-benzoyl)-piperazin-1-yl]-(4-iodo-phenyl)-methanone is used as a building block for the synthesis of more complex molecules. Its iodine atoms make it a versatile intermediate for further functionalization.
Biology
In biological research, this compound can be used to study the effects of iodine-containing compounds on biological systems. It may also serve as a precursor for radiolabeled compounds used in imaging studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting the central nervous system.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high refractive indices or unique electronic characteristics.
Wirkmechanismus
The mechanism of action of [4-(4-Iodo-benzoyl)-piperazin-1-yl]-(4-iodo-phenyl)-methanone is not fully understood, but it is believed to interact with specific molecular targets through its iodine atoms and carbonyl groups. These interactions may involve the formation of hydrogen bonds or halogen bonds with target proteins or nucleic acids, leading to changes in their function or activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Iodo-benzoyl-piperazine: Lacks the additional iodine atom on the phenyl group.
4-Iodo-phenyl-methanone: Lacks the piperazine ring.
4-(4-Bromo-benzoyl)-piperazin-1-yl]-(4-bromo-phenyl)-methanone: Similar structure but with bromine atoms instead of iodine.
Uniqueness
The presence of two iodine atoms in [4-(4-Iodo-benzoyl)-piperazin-1-yl]-(4-iodo-phenyl)-methanone makes it unique compared to its analogs. Iodine atoms can significantly influence the compound’s reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
6337-95-7 |
|---|---|
Molekularformel |
C18H16I2N2O2 |
Molekulargewicht |
546.1 g/mol |
IUPAC-Name |
[4-(4-iodobenzoyl)piperazin-1-yl]-(4-iodophenyl)methanone |
InChI |
InChI=1S/C18H16I2N2O2/c19-15-5-1-13(2-6-15)17(23)21-9-11-22(12-10-21)18(24)14-3-7-16(20)8-4-14/h1-8H,9-12H2 |
InChI-Schlüssel |
PAXYMQDFXLUBBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)I)C(=O)C3=CC=C(C=C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


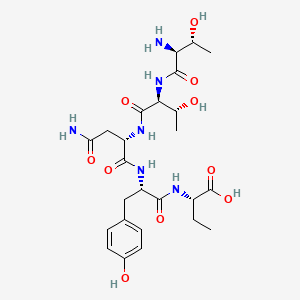
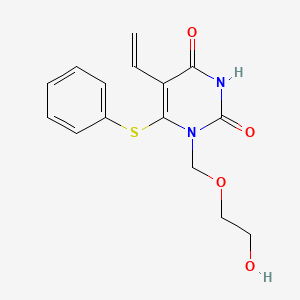
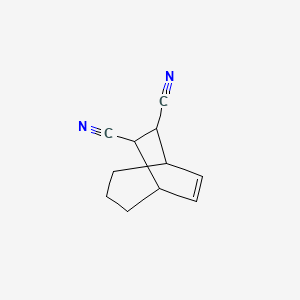

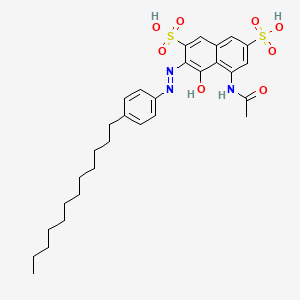
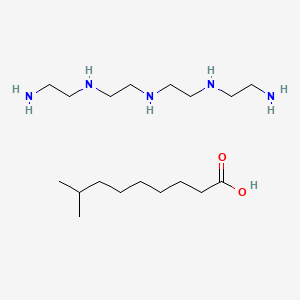




![6,10-dimethyl-2,4,6,10,12-pentazatricyclo[7.3.0.03,7]dodeca-1,3(7),4,8,11-pentaene](/img/structure/B12804022.png)

